(4-Propyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Description
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17F3N4O2S and its molecular weight is 386.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,3,4-thiadiazole derivatives , which are known to disrupt processes related to DNA replication
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells . This suggests that the compound might interfere with the cell cycle, but the exact mechanism remains to be elucidated.
Biochemical Pathways
Given the potential DNA-interacting properties of 1,3,4-thiadiazole derivatives , it’s plausible that the compound could affect pathways related to DNA replication, repair, and transcription.
Result of Action
Given the potential DNA-interacting properties of 1,3,4-thiadiazole derivatives , it’s plausible that the compound could induce cell cycle arrest or apoptosis in cancer cells.
Properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2S/c1-2-3-12-14(26-22-21-12)15(24)23-7-5-11(9-23)25-13-8-10(4-6-20-13)16(17,18)19/h4,6,8,11H,2-3,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFVPHRPLMCQGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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